REACTION_CXSMILES
|
[CH3:1][C:2]([O-:5])(C)[CH3:3].[K+].[Br:7][C:8]1[CH:9]=[C:10]2[C:14](=[CH:15][CH:16]=1)[NH:13][C:12](C(OCC)=O)=[CH:11]2.C(OC)(=O)C=C.Cl>C1C=CC=CC=1.O>[Br:7][C:8]1[CH:16]=[CH:15][C:14]2[N:13]3[CH2:12][CH2:1][C:2](=[O:5])[C:3]3=[CH:11][C:10]=2[CH:9]=1 |f:0.1|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[O-].[K+]
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C=C(NC2=CC1)C(=O)OCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
stirred for an additional 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
then cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was then extracted with CH2Cl2 (2×200 mL)
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with H2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
The crude residue was then dissolved in EtOH (30 mL)
|
Type
|
ADDITION
|
Details
|
4M HCl (10 mL) was added
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated to reflux
|
Type
|
STIRRING
|
Details
|
After stirring
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3.5 h
|
Duration
|
3.5 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled to room temperature and neutralized with saturated aqueous NaHCO3
|
Type
|
WASH
|
Details
|
The aqueous phase was then washed with Et2O (2×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phase was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=2C=C3N(C2C=C1)CCC3=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 g | |
YIELD: PERCENTYIELD | 61% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |